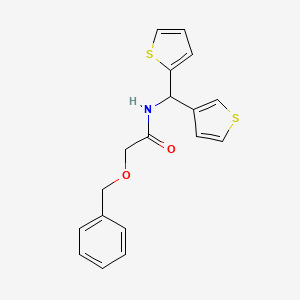

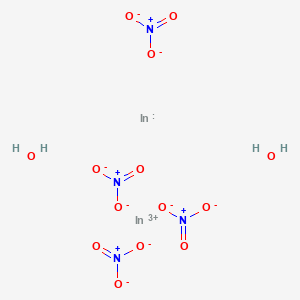

![molecular formula C17H16ClN5OS B2817969 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 880802-56-2](/img/structure/B2817969.png)

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound with a wide range of biological activities . It has been synthesized and evaluated for its antiviral activity .

Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular formula of the compound is C8H6ClN3S . The structure includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis

The compound is synthesized through a series of reactions including esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 229-233 °C (lit.) . Its molecular weight is 211.67 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The synthesis of derivatives of 1,2,4-triazol and their evaluation for different biological activities have been a significant area of research. These compounds exhibit a wide range of pharmacological potentials, including anti-inflammatory, antimicrobial, and antiviral properties.

Antimicrobial and Anti-inflammatory Properties : Research has shown that derivatives of 1,2,4-triazol possess considerable synthetic and pharmacological potential, with investigations into their synthesis methods, physical, physico-chemical, and biological properties. Such studies aim to widen the spectrum of synthesized derivatives and their biological activity, including anti-exudative properties, which have been confirmed in experiments with white rats, demonstrating effectiveness in comparison to reference drugs like diclophenac sodium (Chalenko et al., 2019).

Antiviral Activities : Another area of research has focused on the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives. These compounds have been evaluated for their potential to inhibit viral replication in human adenoviruses and ECHO-9 virus, highlighting their significance in antiviral research (Wujec et al., 2011).

Enzyme Inhibition Studies

Investigations have also been carried out on the inhibition of specific enzymes, such as lipases and α-glucosidase, by novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These studies aim to understand the compounds' potential therapeutic applications in treating diseases like diabetes and obesity by inhibiting enzymes involved in metabolic pathways (Bekircan et al., 2015).

Anticancer Research

Furthermore, the synthesis of 1,2,4-triazole derivatives and their evaluation for anticancer properties form a crucial part of scientific research. Compounds with a 1,2,4-triazole nucleus have been synthesized and tested against various cancer cell lines, showcasing the potential of these derivatives in oncological research and their role in developing new anticancer agents (Ostapiuk et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5OS/c1-11-2-8-14(9-3-11)20-15(24)10-25-17-22-21-16(23(17)19)12-4-6-13(18)7-5-12/h2-9H,10,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUXOXHXYWZCNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

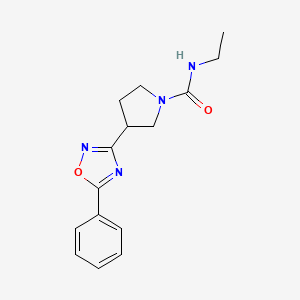

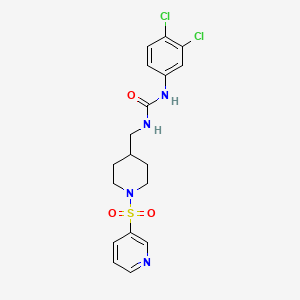

![1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol](/img/structure/B2817887.png)

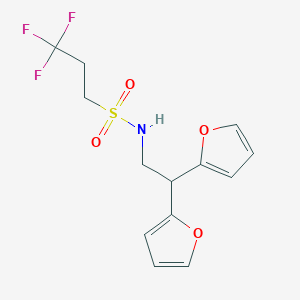

![1-{[6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}indoline](/img/structure/B2817889.png)

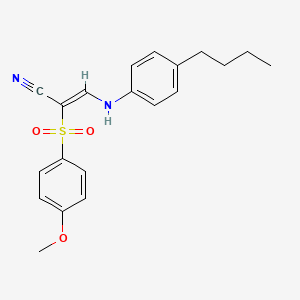

![3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817895.png)

![4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol](/img/structure/B2817903.png)

![6-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2817907.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2817908.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide](/img/structure/B2817909.png)